1-(1-Piperidinylcarbonyl)-4-piperidinamine
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Overview
Description
1-(1-Piperidinylcarbonyl)-4-piperidinamine is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 1-(1-Piperidinylcarbonyl)-4-piperidinamine typically involves the reaction of piperidine with carbonyl-containing compounds under specific conditions. One common method includes the use of piperidine and a carbonyl chloride in the presence of a base to form the desired product . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(1-Piperidinylcarbonyl)-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Piperidinylcarbonyl)-4-piperidinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Piperidinylcarbonyl)-4-piperidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(1-Piperidinylcarbonyl)-4-piperidinamine can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperidinone: A piperidine ring with a ketone functional group.
Spiropiperidines: Compounds with a piperidine ring fused to another ring system.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H21N3O |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H21N3O/c12-10-4-8-14(9-5-10)11(15)13-6-2-1-3-7-13/h10H,1-9,12H2 |
InChI Key |
YNYJDOPTDSNUQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCC(CC2)N |
Origin of Product |
United States |
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